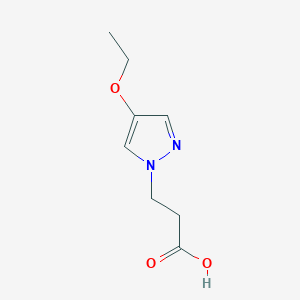

3-(4-Ethoxypyrazol-1-yl)-propionic acid

CAS No.: 1864919-13-0

Cat. No.: VC2749803

Molecular Formula: C8H12N2O3

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864919-13-0 |

|---|---|

| Molecular Formula | C8H12N2O3 |

| Molecular Weight | 184.19 g/mol |

| IUPAC Name | 3-(4-ethoxypyrazol-1-yl)propanoic acid |

| Standard InChI | InChI=1S/C8H12N2O3/c1-2-13-7-5-9-10(6-7)4-3-8(11)12/h5-6H,2-4H2,1H3,(H,11,12) |

| Standard InChI Key | DOLZXKRWLOCSGN-UHFFFAOYSA-N |

| SMILES | CCOC1=CN(N=C1)CCC(=O)O |

| Canonical SMILES | CCOC1=CN(N=C1)CCC(=O)O |

Introduction

3-(4-Ethoxypyrazol-1-yl)-propionic acid is a compound belonging to the family of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by two adjacent nitrogen atoms in a five-membered ring, contributing to their diverse biological activities. This specific compound has garnered attention in medicinal chemistry and organic synthesis due to its potential applications in biology and materials science.

Synthesis of 3-(4-Ethoxypyrazol-1-yl)-propionic acid

The synthesis of this compound typically involves a multi-step process. A common method includes the reaction of ethyl 4-chloropyrazole-1-carboxylate with ethyl acetoacetate under basic conditions. Sodium ethoxide is often used as the base, and the reaction is conducted under reflux to facilitate the formation of the desired product. Following this step, acid hydrolysis is performed to yield 3-(4-Ethoxypyrazol-1-yl)-propionic acid.

Industrial Scale Synthesis:

For larger-scale production, similar synthetic routes can be adapted using continuous flow reactors. Optimizing reaction conditions such as temperature, pressure, and solvent choice can significantly improve yield and efficiency.

Applications

This compound is used in developing new materials and as a precursor in agrochemical synthesis. Its potential applications in medicinal chemistry are also being explored due to its biological activities.

Potential Uses:

-

Medicinal Chemistry: Investigated for antimicrobial and anticancer properties.

-

Materials Science: Used in the development of new materials.

-

Agrochemicals: Acts as a precursor in the synthesis of agrochemicals.

Research Findings and Future Directions

Research on 3-(4-Ethoxypyrazol-1-yl)-propionic acid is ongoing, with a focus on understanding its biological effects and optimizing its synthesis for industrial applications. Further studies are needed to fully explore its potential in various scientific fields.

Data Table: Key Information on 3-(4-Ethoxypyrazol-1-yl)-propionic acid

| Property | Description |

|---|---|

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | Approximately 172.20 g/mol |

| CAS Number | 1864919-13-0 |

| Synthesis Method | Multi-step process involving ethyl 4-chloropyrazole-1-carboxylate and ethyl acetoacetate |

| Biological Activities | Potential antimicrobial and anticancer effects |

| Applications | Medicinal chemistry, materials science, agrochemical synthesis |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume